N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide
Description
N-[(2S)-1-(Dimethylamino)-1-oxopropan-2-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide is a complex organic compound known for its diverse potential applications in scientific research. This compound integrates functional groups, including thiazole, furan, and an amide, contributing to its versatile chemical reactivity and biological activity. Researchers are particularly interested in this compound for its potential therapeutic benefits and utility in various chemical reactions.
Properties
IUPAC Name |
N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8(13(18)16(2)3)14-11(17)10-7-20-12(15-10)9-4-5-19-6-9/h4-8H,1-3H3,(H,14,17)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZOQRNWIJGIGS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC(=O)C1=CSC(=N1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C)NC(=O)C1=CSC(=N1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic synthesis. The process begins with the formation of the thiazole ring, followed by the introduction of the furan moiety. The final steps involve attaching the dimethylamino group and the carboxamide functionality. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may leverage more efficient and cost-effective methods. This might include continuous flow reactors and advanced catalytic processes to streamline the synthesis and maximize production yield. Optimizing reaction times and using green chemistry principles can also play a significant role in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-(Dimethylamino)-1-oxopropan-2-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide can undergo a variety of chemical reactions:
Oxidation: : This compound can be oxidized to form different derivatives, potentially altering its biological activity.
Reduction: : Reduction reactions can modify specific functional groups, impacting the compound's reactivity and solubility.
Common Reagents and Conditions
Typical reagents for these reactions might include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reductions, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvents are crucial for achieving the desired transformations efficiently.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a carboxylic acid derivative, while reduction could yield a corresponding alcohol or amine derivative. Substitution reactions can introduce new functional groups, leading to a diverse array of products.
Scientific Research Applications
N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide has broad applications across various fields:
Chemistry: : Used as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.
Biology: : Explored for its biological activity, possibly acting as an enzyme inhibitor or receptor modulator.
Medicine: : Investigated for potential therapeutic uses, such as anti-inflammatory or anticancer agents.
Industry: : Applied in the development of novel materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The compound's mechanism of action typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and molecular targets may vary depending on the compound's specific chemical structure and functional groups, which can influence its binding affinity and activity.
Comparison with Similar Compounds
N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of thiazole, furan, and amide groups, which confer distinct chemical and biological properties. Similar compounds might include:
Thiazole derivatives: : Known for their biological activity, often used in drug development.
Furan-containing compounds: : Utilized for their reactivity and potential pharmaceutical applications.
Amide-based molecules: : Widely studied for their stability and biological relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
